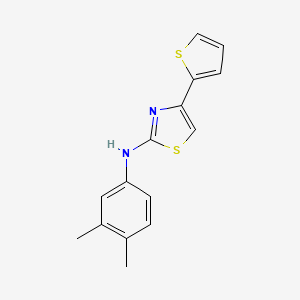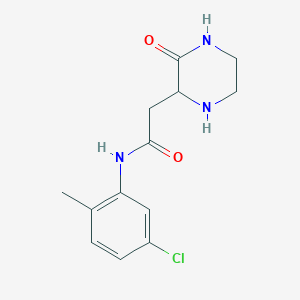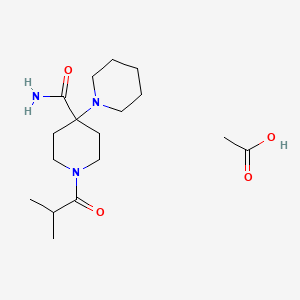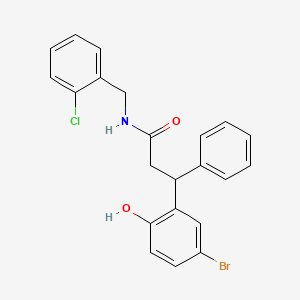![molecular formula C14H21BrClNO2 B4138925 2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4138925.png)
2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride
Descripción general
Descripción
2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'compound A' and has a unique chemical structure that makes it suitable for various research studies.
Aplicaciones Científicas De Investigación
2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride has been extensively studied for its potential applications in various fields. One of the significant areas of research is in the field of cancer treatment. Studies have shown that compound A has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells and prevent the formation of new blood vessels that supply nutrients to cancerous tissues.
Another area of research where compound A has shown promising results is in the treatment of cardiovascular diseases. Studies have shown that it can reduce the production of reactive oxygen species and prevent oxidative stress, which is a significant contributor to the development of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride is not entirely understood. However, studies have shown that it can interact with various cellular signaling pathways and modulate their activity. It has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it can activate the p38 MAPK pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride has been found to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in programmed cell death. Additionally, it can inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can prevent oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride in lab experiments is its potent anti-cancer properties. It can induce apoptosis in cancer cells at relatively low concentrations, making it a promising candidate for cancer treatment. Additionally, it has been found to be relatively non-toxic to normal cells, which is a significant advantage over traditional chemotherapeutic agents.
However, one of the limitations of using compound A in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the compound to cells in vitro and in vivo. Additionally, the mechanism of action of compound A is not entirely understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride. One area of research is to further investigate its potential applications in cancer treatment. Studies can focus on optimizing the synthesis method and investigating the mechanism of action of the compound. Additionally, research can be conducted to investigate the potential of compound A in combination with other chemotherapeutic agents.
Another area of research is to investigate the potential applications of compound A in the treatment of cardiovascular diseases. Studies can focus on investigating the mechanism of action of the compound and optimizing its dosage and administration methods.
Conclusion:
2-{[2-(allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride is a chemical compound that has shown promising results in scientific research. It has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to have potential applications in the treatment of cardiovascular diseases. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Propiedades
IUPAC Name |
2-[(5-bromo-2-prop-2-enoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-4-7-18-13-6-5-12(15)8-11(13)9-16-14(2,3)10-17;/h4-6,8,16-17H,1,7,9-10H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQBAICJEQEIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Allyloxy)-5-bromobenzyl]amino}-2-methyl-1-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138842.png)
![N-(4-bromo-2-{3-[(4-chlorobenzyl)oxy]-2-quinoxalinyl}phenyl)acetamide](/img/structure/B4138849.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![4-methyl-N-{3-[(2-nitrophenyl)amino]propyl}benzamide](/img/structure/B4138860.png)
![N-butyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4138864.png)
![2-(1-adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B4138869.png)


![4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-(4-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4138905.png)


